benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Description
Benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a synthetic carbamate derivative featuring a benzyloxycarbonyl (BOC) group, a branched 3-methylbutanamide backbone, and a 3-methoxypropylamino substituent. The 3-methoxypropylamino group introduces both flexibility and polarity, which may influence solubility and binding interactions in biological systems.
Properties
IUPAC Name |
benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-13(2)15(16(20)18-10-7-11-22-3)19-17(21)23-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWKADJQUULNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Benzyl Carbamate Derivatives
Key Observations :
- The 3-methoxypropylamino group in the target compound distinguishes it from analogs with aromatic (e.g., benzothiazole in ) or heterocyclic (e.g., pyridine in ) substituents.
- However, it lacks the π-π interaction capabilities seen in benzothiazole-containing analogs .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target compound’s lower logP (2.1 vs. 3.8–4.5 in analogs) suggests improved membrane permeability and reduced lipophilicity, advantageous for drug delivery.
- Solubility : The methoxy group enhances aqueous solubility compared to highly aromatic analogs , though DMSO remains the preferred solvent for in vitro studies.
Structure-Activity Relationship (SAR) Trends
- Critical Moieties: Carbamate Group: Essential for hydrogen bonding with protease catalytic residues (e.g., serine or cysteine). Amino Substituents: The 3-methoxypropylamino group balances polarity and flexibility, contrasting with rigid aromatic groups in that prioritize target affinity over solubility.
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